6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
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Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
6-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the development of potent inhibitors for the epidermal growth factor receptor (EGFR), which are significant in cancer research due to their role in tumor growth and progression. The compound's bromo and quinazoline functionalities make it a versatile precursor in constructing complex molecules with enhanced biological activities. The synthesis processes often involve cyclization, substitution reactions, and interaction with nucleophilic reagents to yield derivatives with potential therapeutic applications (Wang et al., 2015) (Kuryazov et al., 2010).
Catalysis and Green Chemistry
Research has also focused on utilizing 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione in catalytic systems to promote environmentally friendly chemical reactions. For example, it has been part of solvent-free synthesis processes, showcasing its role in sustainable chemistry practices. These studies highlight the compound's utility in facilitating efficient reactions under mild conditions, leading to high yields of desired products with minimal environmental impact (Mizuno et al., 2007).
Novel Chemical Synthesis Methods
Another aspect of research involving 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is the development of novel chemical synthesis methods. These methods aim to expand the toolkit available for chemists to produce quinazoline derivatives efficiently. The compound's reactivity has been explored in various chemical reactions, including Diels-Alder reactions, to generate new molecules with potential applications in medicinal chemistry and materials science (Gfesser et al., 2008).
Structural and Spectroscopic Studies
Structural and spectroscopic studies on 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione and its derivatives have provided valuable insights into their chemical properties and potential applications. These studies often employ techniques such as X-ray crystallography, NMR spectroscopy, and quantum-mechanical modeling to elucidate the molecular structures and reaction mechanisms involved. Understanding the structural aspects of these compounds can guide the design of new materials with desired physical and chemical properties (Kesternich et al., 2013).
properties
IUPAC Name |
6-bromo-1,3-dimethylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-12-8-4-3-6(11)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSNYLHKLUUNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.